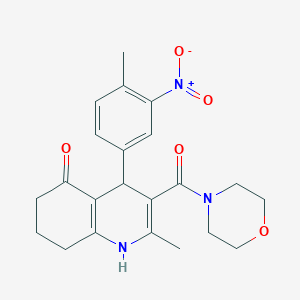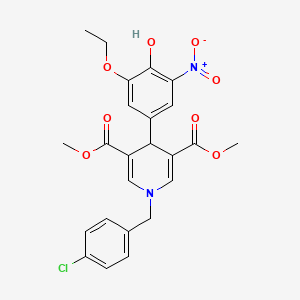![molecular formula C19H17ClFN5O B11206556 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11206556.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a triazole ring, a piperazine ring, and substituted phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps. One common method involves the formation of the triazole ring through a “click” chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst . The piperazine ring is then introduced through nucleophilic substitution reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one
- 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and piperazine rings enhances its versatility and potential for various applications .
Propiedades
Fórmula molecular |
C19H17ClFN5O |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17ClFN5O/c20-14-1-5-17(6-2-14)26-13-18(22-23-26)19(27)25-11-9-24(10-12-25)16-7-3-15(21)4-8-16/h1-8,13H,9-12H2 |
Clave InChI |
FAWIVZBHEZKGER-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11206481.png)
![4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11206491.png)
![2,5-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206497.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11206499.png)
![N-benzyl-2-[(5Z)-5-{[(3-chlorophenyl)carbamoyl]imino}-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11206518.png)

![3-(3-methoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11206524.png)
![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11206528.png)
![N-(3,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B11206539.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-N-({1-[(2,4-dimethylphenyl)methyl]-1H-pyrrol-2-yl}methyl)thiourea](/img/structure/B11206547.png)
![N-(4-Methoxyphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11206549.png)
![N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206557.png)
![1-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206563.png)

